molecular formula C16H13F3N2O2S B2678575 Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-57-0

Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2678575
CAS RN: 851806-57-0
M. Wt: 354.35
InChI Key: FSFYIPCBSGOIAP-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a furan ring, a trifluoromethyl group, a phenyl ring, a sulfanyl group, and an imidazole ring . These functional groups could potentially give the compound a variety of interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The furan and imidazole rings, for example, would introduce aromaticity into the structure, while the trifluoromethyl group would likely make the compound somewhat polar .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

1. Organic Synthesis Applications

"Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" and its derivatives are pivotal in organic synthesis, particularly in constructing cyclic compounds through various catalytic and non-catalytic processes. For instance, these compounds undergo reactions like the aza-Piancatelli rearrangement to produce cyclopentenone derivatives, showcasing their versatility in synthetic organic chemistry (B. Reddy et al., 2012; B. Reddy et al., 2012).

2. Biomedical Research

In the realm of pharmaceuticals and biomedical research, derivatives of this compound have been synthesized and evaluated for their biological activities. Notably, they have shown promise as anti-inflammatory and antibacterial agents, highlighting their potential utility in developing new therapeutic agents (P. Ravula et al., 2016). Additionally, some derivatives have exhibited inhibitory activity against protein tyrosine kinases, suggesting their application in targeting specific pathways involved in disease processes (Feilang Zheng et al., 2011).

3. Materials Science and Catalysis

This compound's derivatives have also found applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and catalysts. For example, diorganotin(IV) complexes derived from related furan compounds have been studied for their antibacterial activity and potential as catalysts in organic transformations (T. Sedaghat et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. This would likely involve further studies on its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c17-16(18,19)12-5-3-11(4-6-12)10-24-15-20-7-8-21(15)14(22)13-2-1-9-23-13/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFYIPCBSGOIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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